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Compound of Interest

Compound Name: (D-Lys6)-LH-RH
CAS No.: 52671-12-2
Cat. No.: B1593939
Get Quote
. J

Executive Summary

The gonadotropin-releasing hormone (GnRH), also known as Luteinizing Hormone-Releasing
Hormone (LHRH), receptors are overexpressed in approximately 80% of human endometrial,
ovarian, and prostate cancers, and ~50% of breast cancers. In contrast, expression in healthy
non-reproductive organs is negligible.

(D-Lys®)-LH-RH acts as a high-affinity carrier peptide. By substituting the Glycine at position 6
of the native LHRH sequence with D-Lysine, a reactive primary amine (

-amino group) is introduced without compromising receptor binding affinity. This allows for the
conjugation of cytotoxic agents (e.g., Doxorubicin) via a cleavable linker, creating a "Trojan
Horse" that delivers the payload specifically to tumor cells via receptor-mediated endocytosis.

Molecular Design & Mechanism
The Vector: (D-Lys®)-LH-RH
¢ Sequence: pGlu-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH:z
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» Role: The D-Lysine residue projects away from the binding pocket, serving as the
attachment point for the drug linker.

e Advantage: The D-configuration stabilizes the peptide against enzymatic degradation in the
bloodstream compared to L-amino acids.

The Conjugate: AN-152 (Zoptarelin Doxorubicin)[1]

o Payload: Doxorubicin (DOX).[1][2][3][4][5][6]
o Linker: Glutaric acid spacer.[1][7]
e Linkage Chemistry:
o Peptide Side: Amide bond (Stable) between glutaric acid and
-amino of D-Lys®.

o Drug Side: Ester bond (Cleavable) between glutaric acid and the 14-hydroxyl group of
Doxorubicin.

» Release Mechanism: The ester bond is resistant to plasma proteases but is rapidly
hydrolyzed by carboxylesterases present in the lysosome and cytoplasm of tumor cells,
releasing active Doxorubicin.

Mechanism of Action Diagram
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Figure 1: Mechanism of action for AN-152. The conjugate binds LHRH receptors, internalizes,
and releases Doxorubicin via intracellular esterase cleavage.

Experimental Protocols
Chemical Synthesis of AN-152

Obijective: Conjugate Doxorubicin to (D-Lys®)-LH-RH via a glutaric acid spacer. Critical Note:
The synthesis must prioritize the formation of the 14-O-ester to ensure proper intracellular
release.

Reagents:

e Doxorubicin HCI[5]

(D-Lys®)-LH-RH acetate salt[3]

Glutaric anhydride

N,N-Diisopropylethylamine (DIPEA)

DMF (Anhydrous)

Workflow:

o Preparation of Doxorubicin-14-O-hemiglutarate:
o Dissolve Doxorubicin HCI in anhydrous DMF.
o Add 1.2 equivalents of Glutaric anhydride and 2.0 equivalents of DIPEA.
o Stir at room temperature for 16 hours in the dark (Doxorubicin is light-sensitive).

o Validation: Monitor by HPLC.[7][9] The product should shift to a longer retention time than
free Dox.

o Activation:

o Activate the free carboxyl group of the hemiglutarate using HBTU/HOBt or NHS/EDC in
DMF for 30 minutes.
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o Conjugation:

o Add (D-Lys®)-LH-RH (1.0 equivalent relative to Dox-hemiglutarate) to the activated
mixture.

o Adjust pH to 8.0 with DIPEA.
o Stir for 4—6 hours at room temperature.

o Purification:

[e]

Precipitate crude product with cold diethyl ether.

o

Purify via preparative HPLC (C18 column).

Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

[¢]

[¢]

Lyophilize fractions to obtain a red powder.

In Vitro Characterization

Trustworthiness Check: Always run a "Free Drug" control. The conjugate should be less toxic
than free Doxorubicin in receptor-negative cells (off-target safety) but equipotent or highly

potent in receptor-positive cells.
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Assay Type

Cell Lines

Method

Success Criteria

Receptor Binding

MCF-7 (Breast), OV-
1063 (Ovarian)

Competitive
displacement of
[*25I]LHRH

ICs0 < 10 nM (High

affinity retention)

Cytotoxicity

LHRH(+) vs. LHRH(-)
(e.g., SK-OV-3 vs.
HCC-1937)

MTT or CellTiter-Glo
(72h incubation)

Significant toxicity in
LHRH(+) cells;
reduced toxicity in
LHRH(-) compared to

free Dox.

Cellular Uptake

Confocal Microscopy

Detect Doxorubicin

autofluorescence

Signal localization in
lysosomes/nucleus of
LHRH(+) cells only.

In Vivo Efficacy Protocol (Xenograft Model)

Model: Nude mice (nu/nu) bearing MX-1 (Breast) or ES-2 (Ovarian) tumors.

e Tumor Implantation: Subcutaneous injection of

cells.

e Randomization: When tumors reach ~100 mms.

e Dosing Regimen:

o

o

[¢]

[¢]

Group A: Vehicle Control (Saline).

Group B: Free Doxorubicin (MAX Tolerated Dose: 5 mg/kg IV, weekly).
Group C: AN-152 (Equimolar Dox dose: ~10-15 mg/kg 1V, weekly).

Note: Because the conjugate is less toxic systemically, higher molar equivalents of

Doxorubicin can often be administered safely compared to the free drug.

e Endpoints: Tumor volume inhibition (TV1%), Body weight (toxicity marker).
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Synthesis & Optimization Diagram
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Figure 2: Synthetic pathway for AN-152. Key step is the formation of the 14-O-ester bond
before peptide coupling.

Troubleshooting & Optimization

 Linker Instability: If the conjugate degrades too fast in serum (before reaching the tumor), the
ester bond is too labile.

o Solution: Ensure the ester is at the 14-position (primary alcohol), not the sugar amine.
Amide linkages at the sugar are too stable and reduce potency; 14-O-esters are the
"sweet spot"” for lysosomal release.

o Receptor Saturation: LHRH receptors can be downregulated by continuous agonist
exposure.

o Protocol Adjustment: Use pulsatile dosing (e.g., once weekly) rather than continuous
infusion to allow receptor recycling.

¢ Solubility: The conjugate can be hydrophobic.

o Tip: Dissolve in a small volume of DMSO or 0.1 M acetic acid before diluting in
saline/PBS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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